Aldicarb sulfoxide

Description

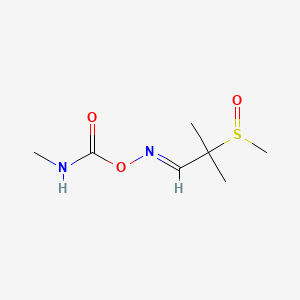

Structure

3D Structure

Propriétés

IUPAC Name |

[(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPMAGSOWXBZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033161 | |

| Record name | Aldicarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646-87-3 | |

| Record name | Aldicarb sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aldicarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aldicarb Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb sulfoxide is a carbamate pesticide and a major metabolite of aldicarb, a potent cholinesterase inhibitor.[1] Understanding its chemical and physical properties is crucial for toxicological studies, environmental monitoring, and the development of potential therapeutic agents. This guide provides a comprehensive overview of this compound's core chemical properties, experimental protocols for its analysis, and visualizations of its metabolic and inhibitory pathways.

Core Chemical and Physical Properties

This compound is a crystalline solid.[2] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₃S | [3][4] |

| Molecular Weight | 206.27 g/mol | [3] |

| CAS Number | 1646-87-3 | |

| Melting Point | 100-104 °C | |

| Boiling Point | Decomposes above 100 °C | |

| Decomposition Temperature | ~150 °C (100% weight loss) | |

| Water Solubility | 28000 mg/L (at 20 °C, pH 7) | |

| Log P (Octanol-Water Partition Coefficient) | -0.2 |

Signaling and Metabolic Pathways

This compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.

Metabolic Pathway of Aldicarb

Aldicarb is metabolized in biological systems and the environment through oxidation. The initial step is the oxidation of the sulfur atom to form this compound, which is subsequently oxidized to the less toxic aldicarb sulfone.

Mechanism of Cholinesterase Inhibition

Carbamates like this compound act as pseudo-irreversible inhibitors of acetylcholinesterase. The carbamate binds to the active site of the enzyme, and the carbamoyl group is transferred to a serine residue, rendering the enzyme inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis, leading to a prolonged inhibition.

Experimental Protocols

Accurate quantification of this compound is essential for research and regulatory purposes. Several analytical methods are available, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common.

Analysis of this compound in Water by HPLC-UV

This protocol is suitable for the determination of this compound in water samples.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

This compound reference standard.

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

-

Detection: UV at 210 nm.

Procedure:

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Filter water samples through a 0.45 µm filter to remove particulate matter.

-

Inject the standards and samples onto the HPLC system.

-

Quantify the this compound concentration in the samples by comparing the peak areas with the calibration curve generated from the standards.

Analysis of this compound in Fruits and Vegetables by LC-MS/MS

This method provides high sensitivity and selectivity for the analysis of this compound in complex food matrices.

Instrumentation:

-

Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).

-

C18 reversed-phase column.

Sample Preparation:

-

Extraction: Homogenize the sample with methanol.

-

Liquid-Liquid Extraction: Partition the methanolic extract with an appropriate organic solvent.

-

Solid-Phase Extraction (SPE) Clean-up: Pass the extract through an SPE cartridge to remove interfering substances.

LC-MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

Workflow for Sample Analysis:

Conclusion

This technical guide provides a detailed overview of the core chemical properties of this compound, its metabolic and inhibitory pathways, and robust analytical methodologies for its quantification. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in their work with this important compound. The provided visualizations offer a clear understanding of the complex biological processes involving this compound.

References

An In-depth Technical Guide to the Synthesis of Aldicarb Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aldicarb sulfoxide, a primary metabolite of the carbamate insecticide aldicarb. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the fields of analytical chemistry, toxicology, and drug development in the preparation of this critical compound for use as an analytical standard or in further research.

Introduction

Aldicarb is a potent cholinesterase inhibitor that undergoes rapid metabolism in biological systems and the environment. The primary metabolic pathway involves the oxidation of the thioether group to form this compound, which is subsequently oxidized to aldicarb sulfone.[1][2] Both aldicarb and its sulfoxide metabolite are potent inhibitors of acetylcholinesterase.[1] Therefore, the availability of pure this compound is essential for toxicological studies, the development of analytical methods for residue analysis, and for understanding its metabolic fate.

This guide focuses on the controlled chemical synthesis of this compound from its parent compound, aldicarb.

Synthetic Pathway Overview

The synthesis of this compound from aldicarb is a straightforward oxidation reaction. The key is to control the reaction conditions to favor the formation of the sulfoxide over the more oxidized sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[3][4]

The general reaction is as follows:

Caption: Synthesis of this compound from Aldicarb.

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) |

| Aldicarb | ≥98% | Sigma-Aldrich, Cayman Chemical |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Sigma-Aldrich, Acros Organics |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific, VWR |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific, VWR |

| Sodium sulfite (Na₂SO₃) | ACS Reagent, ≥98% | Sigma-Aldrich, VWR |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent, ≥99.5% | Fisher Scientific, VWR |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich, VWR |

| Solvents for chromatography (e.g., Hexane, Ethyl Acetate) | HPLC Grade | Fisher Scientific, VWR |

Caution: Aldicarb and its metabolites are extremely toxic. All handling and synthesis steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Synthesis of this compound

This procedure is adapted from general methods for the selective oxidation of sulfides to sulfoxides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aldicarb (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.0 to 1.1 equivalents) in DCM. Slowly add the m-CPBA solution dropwise to the stirred aldicarb solution over a period of 30-60 minutes, ensuring the temperature remains at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1 v/v). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. To remove any excess peroxide, add a 10% aqueous solution of sodium sulfite and stir for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.

-

Column Preparation: Pack a glass column with silica gel slurried in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

-

Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product as a white solid.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis of this compound.

| Parameter | Value |

| Reactant Stoichiometry | |

| Aldicarb | 1.0 equivalent |

| m-CPBA | 1.0 - 1.1 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1 - 3 hours |

| Expected Yield | 70 - 85% |

| Physical Properties | |

| Appearance | White Solid |

| Molecular Formula | C₇H₁₄N₂O₃S |

| Molecular Weight | 206.26 g/mol |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The presented experimental protocol, quantitative data, and workflow visualization are intended to equip researchers, scientists, and drug development professionals with the necessary information to produce this important metabolite for their research needs. Adherence to strict safety protocols is paramount when working with these highly toxic compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of Aldicarb Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb is a potent carbamate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Upon entering a biological system, aldicarb is rapidly metabolized through oxidation of its sulfur atom to form aldicarb sulfoxide and subsequently aldicarb sulfone.[3][4] this compound is a particularly potent metabolite, exhibiting greater acetylcholinesterase inhibition than its parent compound.[5] This guide provides a detailed examination of the mechanism of action of this compound, focusing on its interaction with acetylcholinesterase, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for aldicarb and its oxidative metabolites is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve signals at cholinergic synapses.

This compound acts as a reversible inhibitor of AChE. The carbamate moiety of the this compound molecule is transferred to the serine hydroxyl group within the active site of the AChE enzyme. This forms a carbamoylated enzyme complex that is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine.

While the inhibition is reversible, the rate of decarbamoylation is substantially slower than the rate of deacetylation, leading to a temporary but significant accumulation of acetylcholine in the synaptic cleft. This accumulation results in the hyperstimulation of cholinergic receptors, leading to the characteristic signs of cholinergic toxicity, such as excessive salivation, lacrimation, muscle fasciculations, and in severe cases, respiratory failure.

Metabolic Bioactivation

Aldicarb itself is toxic, but it is rapidly metabolized in vivo to the more potent acetylcholinesterase inhibitor, this compound. This metabolic conversion is considered a bioactivation process. The sulfoxide can be further, but more slowly, oxidized to aldicarb sulfone, which is a less potent inhibitor of acetylcholinesterase.

Quantitative Toxicological Data

The acute toxicity of aldicarb and its primary metabolites varies. The following tables summarize key quantitative data from various studies.

Table 1: Acute Oral Toxicity (LD50) in Rats

| Compound | LD50 (mg/kg body weight) | Reference(s) |

| Aldicarb | 0.46 - 0.93 | |

| This compound | 0.49 - 1.13 | |

| Aldicarb Sulfone | 20 - 38 |

Table 2: Comparative Inhibitory Potency against Acetylcholinesterase

| Compound | Relative Potency (vs. Aldicarb) | Enzyme Source | Reference(s) |

| This compound | ~47 times more effective | Insect | |

| Aldicarb Sulfone | ~1.88 times more effective (derived) | Insect | |

| This compound | ~23 times more effective | Bovine Red Blood Cells | |

| Aldicarb Sulfone | ~0.38 times as effective (derived) | Bovine Red Blood Cells |

Table 3: No-Observed-Adverse-Effect Level (NOAEL) in Rats (Chronic Studies)

| Compound/Mixture | NOAEL (mg/kg body weight/day) | Reference(s) |

| Aldicarb | 0.3 | |

| This compound | 0.25 - 0.3 | |

| Aldicarb Sulfone | 2.4 | |

| 1:1 this compound/Sulfone | 0.6 |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A widely used method for determining AChE inhibition is the colorimetric assay developed by Ellman et al. (1961).

Principle: Acetylthiocholine (ATC) is used as a substrate for AChE. The enzyme hydrolyzes ATC to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound) and positive control (e.g., Eserine)

-

96-well microplate and a microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in the appropriate buffer or solvent.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Test compound at various concentrations (or solvent for control wells)

-

AChE solution

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

References

- 1. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

An In-Depth Technical Guide to the Cholinesterase Inhibition Kinetics of Aldicarb Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb sulfoxide, a primary and more potent metabolite of the carbamate pesticide aldicarb, is a significant reversible inhibitor of acetylcholinesterase (AChE).[1][2] Its toxicological profile is intrinsically linked to its kinetic interaction with this critical enzyme of the nervous system. This technical guide provides a comprehensive overview of the cholinesterase inhibition kinetics of this compound, including its mechanism of action, available quantitative kinetic data, and detailed experimental protocols for its characterization. This document is intended to serve as a foundational resource for professionals in toxicology, neuropharmacology, and drug development.

Introduction

Aldicarb is a potent carbamate pesticide that undergoes metabolic transformation in biological systems to more polar and often more toxic compounds. The primary metabolic pathway involves the oxidation of the sulfur atom, leading to the formation of this compound and subsequently aldicarb sulfone.[3] These metabolites are also active cholinesterase inhibitors and are frequently found as residues in environmental and biological samples.[3] The primary mechanism of toxicity for aldicarb and its oxidative metabolites is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[2] This guide focuses specifically on the kinetic properties of this compound's interaction with cholinesterase.

Mechanism of Cholinesterase Inhibition

This compound acts as a reversible inhibitor of acetylcholinesterase. The carbamate moiety of the molecule is transferred to the serine hydroxyl group within the active site of the AChE enzyme, forming a carbamoylated enzyme complex. This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine.

The inhibition process can be described by the following kinetic scheme:

E + I ⇌ E·I → E-I' k₋₁ k₂

Where:

-

E is the free enzyme (AChE).

-

I is the inhibitor (this compound).

-

E·I is the reversible enzyme-inhibitor complex.

-

E-I' is the carbamoylated (inhibited) enzyme.

-

k₁ is the association rate constant (Kon).

-

k₋₁ is the dissociation rate constant of the non-covalent complex.

-

k₂ is the carbamoylation rate constant.

The carbamoyl-enzyme complex can undergo spontaneous hydrolysis (decarbamoylation), regenerating the active enzyme. However, the rate of this decarbamoylation is substantially slower than the rate of deacetylation that occurs with acetylcholine, leading to a temporary accumulation of acetylcholine in the synaptic cleft. This accumulation results in the hyperstimulation of cholinergic receptors, causing the characteristic signs of cholinergic toxicity. The in vitro half-life of this cholinesterase inhibition is approximately 30 to 40 minutes.

Quantitative Inhibition Data

The potency of a cholinesterase inhibitor is quantified by several kinetic parameters. While comprehensive kinetic data for this compound across multiple species and enzyme sources are not extensively available in the public literature, the following table summarizes key reported values.

| Parameter | Value | Species/Enzyme Source | Reference |

| IC₅₀ | 10 µM | Zebrafish (Danio rerio) Cholinesterase | |

| Oral LD₅₀ | 0.88 mg/kg | Rat |

Experimental Protocols

The most widely used method for determining the in vitro inhibition of acetylcholinesterase by compounds like this compound is the spectrophotometric assay developed by Ellman and colleagues.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor like this compound reduces the rate of acetylthiocholine hydrolysis, leading to a decrease in the rate of yellow color formation.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant, or tissue homogenate).

-

This compound.

-

Acetylthiocholine iodide (ATCI) - Substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Microplate reader capable of kinetic measurements at 412 nm.

-

96-well microplates.

-

Suitable solvent for this compound (e.g., DMSO).

Procedure (96-well plate format):

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to provide a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in phosphate buffer to achieve a range of desired inhibitor concentrations.

-

Prepare a solution of ATCI in deionized water (e.g., 14 mM).

-

Prepare a solution of DTNB in phosphate buffer (e.g., 10 mM).

-

-

Assay Setup:

-

In each well of a 96-well plate, add the following in order:

-

Phosphate buffer.

-

AChE solution.

-

Varying concentrations of this compound solution (or buffer for control wells, and solvent for vehicle control wells).

-

-

It is crucial to include control wells:

-

Blank: Contains all reagents except the enzyme.

-

Negative Control (No Inhibitor): Contains all reagents, including the enzyme and the solvent used for the inhibitor.

-

Test Wells: Contain all reagents and varying concentrations of the inhibitor.

-

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizations

Signaling Pathway of Cholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound in a cholinergic synapse.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of this compound using the Ellman's assay.

Relationship of Kinetic Parameters

Caption: Interrelationship of the kinetic constants in the reversible inhibition of cholinesterase.

Conclusion

This compound is a potent, reversible inhibitor of acetylcholinesterase, acting through a mechanism of carbamoylation of the enzyme's active site. The toxicological significance of this metabolite underscores the importance of understanding its inhibitory kinetics. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to investigate the interaction of this compound and other carbamates with cholinesterases. Further research to populate a more comprehensive kinetic database across various species and enzyme isoforms will be invaluable for a more complete risk assessment and the development of potential therapeutic interventions.

References

An In-depth Technical Guide to the Degradation Products of Aldicarb Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of aldicarb sulfoxide, a primary metabolite of the carbamate insecticide aldicarb. Understanding the formation, fate, and analytical determination of these degradation products is crucial for environmental risk assessment and toxicological studies. This document details the chemical transformations of this compound, presents quantitative data on its degradation kinetics, outlines experimental protocols for its analysis, and visualizes the key pathways involved.

Introduction to this compound and its Environmental Significance

Aldicarb is a systemic insecticide, nematicide, and acaricide that undergoes rapid oxidation in soil and biological systems to form this compound and, subsequently, aldicarb sulfone.[1][2] this compound itself is a potent cholinesterase inhibitor and is often more persistent than the parent compound.[1] The further degradation of this compound is a critical step in the environmental dissipation of aldicarb residues. The primary degradation pathways include oxidation and hydrolysis, leading to the formation of aldicarb sulfone and various nitrile-containing compounds, respectively.[3] The persistence and mobility of aldicarb and its toxic metabolites, including this compound and aldicarb sulfone, have led to concerns about groundwater contamination.[4]

Degradation Pathways of this compound

The degradation of this compound proceeds through two main pathways: oxidation and hydrolysis. The predominant pathway is influenced by environmental conditions such as pH, temperature, and microbial activity.

Oxidation to Aldicarb Sulfone

The most significant degradation pathway for this compound in aerobic environments is oxidation to aldicarb sulfone. This transformation is primarily mediated by soil microorganisms. Aldicarb sulfone is generally considered to be less toxic than aldicarb and this compound.

Hydrolysis to Nitrile Derivatives

Under certain conditions, particularly at higher pH, this compound can undergo hydrolysis. This process involves the cleavage of the carbamate ester linkage, leading to the formation of this compound oxime, which can be further transformed into aldicarb nitrile sulfoxide.

Degradation Pathway of this compound

Caption: Primary degradation pathways of this compound.

Quantitative Data on Degradation

The rate of this compound degradation is influenced by various environmental factors. The following tables summarize key quantitative data from the literature.

Table 1: Half-life of Aldicarb and its Metabolites in Soil

| Compound | Soil Type | Temperature (°C) | pH | Half-life (days) | Reference |

| Aldicarb | Fallow Soil | Not Specified | Not Specified | >7 (for 50% dissipation) | |

| Aldicarb | Sandy Loam | 25 | 4.5-4.9 | 0.4-3.2 | |

| Aldicarb | Not Specified | 15 | 6.34-7.0 | 9.9 | |

| Aldicarb Residues (total) | Acidic, Coarse Sand Subsoils | Not Specified | Not Specified | Slower degradation |

Table 2: Half-life of Aldicarb and its Metabolites in Water

| Compound | Water Type | Temperature (°C) | pH | Half-life (days) | Reference |

| Aldicarb | Groundwater | Not Specified | Acidic | Weeks to years | |

| Aldicarb | Water | 15 | 5.5 | 3240 | |

| Aldicarb | Water | 25 | 7.0 | 245 | |

| Aldicarb | Water | 15 | 7.5 | 1900 | |

| Aldicarb | Pond Water | Not Specified | Not Specified | 5-10 | |

| This compound and Sulfone | Groundwater | Not Specified | 8 | 131 and 47 (photolysis) | |

| This compound and Sulfone | Groundwater | Not Specified | 9 | 11 and 4.5 (photolysis) |

Table 3: Second-Order Rate Constants for Base Hydrolysis

| Compound | Rate Constant (L mol⁻¹ min⁻¹) | Reference |

| Aldicarb Sulfone | 40.3 (± 0.5) | |

| This compound | Less sensitive to hydroxide than sulfone | |

| Aldicarb | Less sensitive to hydroxide than sulfoxide |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and degradation of this compound.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the quantitative analysis of this compound and its degradation products.

Experimental Workflow for HPLC Analysis

Caption: General workflow for the analysis of this compound.

Methodology:

-

Sample Preparation:

-

Water Samples: Filter the water sample through a 0.45 µm filter. For trace analysis, pre-concentration using solid-phase extraction (SPE) with a C18 cartridge may be necessary.

-

Soil Samples: Extract the soil sample with an organic solvent such as acetonitrile or methanol. The extract may require cleanup using SPE to remove interfering matrix components.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is commonly employed.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Injection Volume: 10-100 µL, depending on the concentration of the analytes.

-

-

Detection:

-

UV Detection: Detection can be performed using a UV detector at a wavelength of approximately 210 nm.

-

Mass Spectrometry (MS/MS) Detection: For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound and aldicarb sulfone in a suitable solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

-

Hydrolysis Study

This protocol outlines a method to determine the rate of hydrolysis of this compound under controlled laboratory conditions.

Methodology:

-

Preparation of Solutions:

-

Prepare buffered solutions at various pH levels (e.g., 4, 7, and 9) using appropriate buffer systems.

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

-

-

Experimental Setup:

-

In separate, sealed vials, add a known amount of the this compound stock solution to each buffer solution to achieve a desired initial concentration.

-

Incubate the vials at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw an aliquot from each vial.

-

Immediately quench the hydrolysis reaction by adding a suitable reagent (e.g., acid for alkaline hydrolysis).

-

Analyze the concentration of the remaining this compound and the formed degradation products using a validated analytical method, such as HPLC.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time.

-

Determine the first-order rate constant (k) from the slope of the line.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Photodegradation Study

This protocol describes a laboratory setup to investigate the degradation of this compound upon exposure to light.

Experimental Setup for Photodegradation Study

Caption: A typical laboratory setup for a photodegradation experiment.

Methodology:

-

Preparation of Solutions:

-

Prepare a solution of this compound in a solvent that is transparent to the light source used (e.g., purified water or acetonitrile).

-

-

Experimental Setup:

-

Place the solution in a quartz reaction vessel to allow for the transmission of UV light.

-

Irradiate the solution with a suitable light source, such as a xenon arc lamp or a mercury vapor lamp, that simulates the solar spectrum.

-

Maintain a constant temperature and stir the solution throughout the experiment.

-

Include a dark control (a vessel wrapped in aluminum foil) to account for any degradation not due to light.

-

-

Sampling and Analysis:

-

Collect samples at regular time intervals from both the irradiated and dark control vessels.

-

Analyze the samples for the concentration of this compound and its photoproducts using an appropriate analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Calculate the rate of photodegradation by comparing the decrease in this compound concentration in the irradiated sample to the dark control.

-

Microbial Degradation Study

This protocol outlines an approach to assess the role of microorganisms in the degradation of this compound in soil.

Methodology:

-

Soil Preparation:

-

Collect fresh soil samples and sieve them to remove large debris.

-

Sterilize a portion of the soil (e.g., by autoclaving) to serve as a control.

-

-

Experimental Setup:

-

Weigh equal amounts of both sterile and non-sterile soil into separate containers.

-

Fortify both sets of soil samples with a known concentration of this compound.

-

Adjust the moisture content of the soil to a level optimal for microbial activity.

-

Incubate the samples in the dark at a constant temperature.

-

-

Sampling and Analysis:

-

Collect soil subsamples from each container at various time points.

-

Extract the this compound and its metabolites from the soil using a suitable solvent.

-

Analyze the extracts using a validated analytical method to determine the concentrations of the target compounds.

-

-

Data Analysis:

-

Compare the degradation rate of this compound in the non-sterile soil to that in the sterile soil. A significantly faster degradation in the non-sterile soil indicates microbial involvement.

-

Conclusion

The degradation of this compound is a complex process influenced by a combination of biotic and abiotic factors. The primary degradation product is aldicarb sulfone, formed through microbial oxidation. Hydrolysis to nitrile derivatives can also occur. The persistence of this compound and its degradation products in the environment necessitates the use of sensitive and specific analytical methods, such as HPLC-MS/MS, for their monitoring. The experimental protocols outlined in this guide provide a framework for researchers to investigate the fate and behavior of these compounds in various environmental matrices. A thorough understanding of these degradation pathways and kinetics is essential for accurate risk assessment and the development of effective remediation strategies.

References

Stability of Aldicarb Sulfoxide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of aldicarb sulfoxide in aqueous solutions. This compound is a primary and toxicologically significant metabolite of the carbamate insecticide aldicarb. Understanding its fate and persistence in aqueous environments is critical for environmental risk assessment and water quality management. This document synthesizes key data on its degradation kinetics, influencing factors, and the methodologies used for its analysis.

Degradation Kinetics of this compound

The persistence of this compound in water is primarily governed by chemical hydrolysis, and to a lesser extent, by microbial degradation and photolysis. The rate of degradation is significantly influenced by pH and temperature.

Hydrolysis

Hydrolysis is the primary mechanism for the degradation of aldicarb and its metabolites, including this compound, in water. The process involves the cleavage of the carbamate ester linkage, leading to the formation of less toxic products. The rate of hydrolysis is highly dependent on the pH of the solution.

Table 1: Hydrolysis Data for Aldicarb and its Metabolites

| Compound | pH | Temperature (°C) | Half-life (days) | Second-Order Rate Constant (L·mol⁻¹·min⁻¹) |

| Aldicarb | 3.95 | 20 | 131[1] | - |

| Aldicarb | 5.5 | 15 | 3240[1][2] | - |

| Aldicarb | 7.0 | 25 | 245[1] | - |

| Aldicarb | 7.5 | 15 | 1900[2] | - |

| Aldicarb | 8.5 | 15 | 170 | - |

| This compound | - | - | Moderately persistent | Less sensitive to hydroxide than sulfone, more than aldicarb |

| Aldicarb Sulfone | - | - | - | 40.3 (base hydrolysis) |

| Aldicarb Sulfone | - | - | - | 7.33 x 10⁻⁴ (acid catalyzed) |

Note: Specific half-life data for this compound under varying pH and temperature conditions is not as extensively reported as for the parent compound, aldicarb. However, it is established that aldicarb sulfone is more sensitive to base hydrolysis than this compound, which in turn is more sensitive than aldicarb.

Photolysis

Photolysis can contribute to the degradation of aldicarb and its metabolites in surface waters exposed to sunlight.

Table 2: Photolysis Data

| Compound | Conditions | Half-life |

| Aldicarb | In water at 25°C | 4.1 days |

| This compound | pH 8 | 131 days |

| This compound | pH 9 | 11 days |

| Aldicarb Sulfone | pH 8 | 47 days |

| Aldicarb Sulfone | pH 9 | 4.5 days |

Microbial Degradation

Microbial activity can also play a role in the degradation of this compound, particularly in shallow groundwater and surface waters. The transformation of aldicarb to this compound in surface soils is primarily a microbial process.

Degradation Pathway

Aldicarb in the environment is primarily transformed through oxidation and hydrolysis. The initial and rapid oxidation of aldicarb forms this compound. A slower oxidation process further transforms this compound into aldicarb sulfone. Both this compound and aldicarb sulfone are also subject to hydrolysis.

Factors Influencing Stability

The stability of this compound in aqueous solutions is a function of several environmental factors.

Experimental Protocols

The determination of this compound stability in aqueous solutions typically involves incubation studies under controlled conditions, followed by quantitative analysis at various time points.

Sample Preparation and Incubation

-

Preparation of Stock Solutions : A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Spiking of Aqueous Solutions : The aqueous matrix of interest (e.g., ultrapure water, buffered solutions at various pH levels, or natural water samples) is spiked with the stock solution to achieve the desired initial concentration.

-

Incubation : The spiked solutions are incubated under controlled temperature and light conditions. For hydrolysis studies, samples are typically kept in the dark to prevent photolysis. For photolysis studies, samples are exposed to a light source that mimics natural sunlight.

-

Sampling : Aliquots are collected at predetermined time intervals for analysis.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of aldicarb and its metabolites. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.

Table 3: Typical HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detection | UV detector at 210 nm |

For higher sensitivity, post-column derivatization to form fluorescent compounds can be employed.

Experimental Workflow

Conclusion

The stability of this compound in aqueous solutions is a complex function of pH, temperature, light exposure, and microbial activity. While hydrolysis is the dominant degradation pathway, photolysis can be significant in surface waters. This compound is an intermediate in the degradation of aldicarb to aldicarb sulfone, and its persistence is a key factor in assessing the overall environmental risk of aldicarb use. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust stability studies to further elucidate the environmental fate of this important metabolite.

References

An In-depth Technical Guide to the Metabolism of Aldicarb Sulfoxide in Mammals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldicarb, a potent carbamate insecticide, undergoes rapid and complex metabolism in mammals, primarily through oxidation and hydrolysis. A key metabolite in this pathway is aldicarb sulfoxide, which exhibits significantly greater acetylcholinesterase (AChE) inhibitory activity than the parent compound. This guide provides a comprehensive overview of the metabolic fate of this compound in mammals, detailing the enzymatic pathways involved, summarizing key quantitative data, and outlining relevant experimental protocols. Understanding the biotransformation of this compound is critical for assessing its toxicological risk and for the development of potential therapeutic interventions in cases of poisoning.

Metabolic Pathways of Aldicarb and this compound

The metabolism of aldicarb in mammals is a multi-step process involving two primary phases of biotransformation.[1]

Phase I Metabolism:

The initial and most critical metabolic step is the oxidation of the thioether group of aldicarb to form this compound. This reaction is catalyzed by both the cytochrome P450 (CYP) and the flavin-containing monooxygenase (FMO) systems.[2] Specifically, in humans, FMO1 and FMO3 have been identified as key enzymes in this sulfoxidation process.[3]

This compound is a relatively stable but highly toxic intermediate.[4] It is a more potent inhibitor of acetylcholinesterase than aldicarb itself.[5] Subsequently, this compound undergoes further oxidation to form aldicarb sulfone, a less toxic metabolite.

In addition to oxidation, both aldicarb and its oxidative metabolites can undergo hydrolysis of the carbamate ester linkage. This hydrolysis, a detoxification pathway, results in the formation of aldicarb oxime, this compound oxime, and aldicarb sulfone oxime, which are significantly less toxic. These oximes can be further metabolized through dehydration to their corresponding nitriles.

Phase II Metabolism:

While less extensively documented for aldicarb and its immediate metabolites, conjugation reactions, typical of Phase II metabolism, may be involved in the further processing and elimination of the hydrolytic and other minor metabolites.

Metabolic Pathway of Aldicarb

Caption: Metabolic pathway of aldicarb in mammals.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the toxicity and metabolism of aldicarb and its primary metabolites.

Table 1: Acute Toxicity of Aldicarb and its Metabolites in Rats

| Compound | Oral LD50 (mg/kg) | Reference |

| Aldicarb | 0.46 - 0.93 | |

| This compound | 0.88 | |

| Aldicarb Sulfone | 25 |

Table 2: Urinary Metabolites of Aldicarb in Rats

| Metabolite | Percentage of Administered Dose in Urine | Reference |

| This compound | 40% | |

| This compound Oxime | 30% | |

| Aldicarb Sulfone | 1% |

Table 3: In Vitro Aldicarb Sulfoxidation Kinetics in Rainbow Trout Liver Microsomes

| Parameter | Value | Reference |

| Apparent Km | 46.7 µM | |

| Vmax | 0.216 nmol/min/mg protein |

Table 4: Pharmacokinetic Parameters of Aldicarb in a Human Poisoning Case

| Parameter | Value | Reference |

| Peak Blood Level (Cmax) | 3.22 µg/mL | |

| Time to Peak (Tmax) | 3.5 hours | |

| Terminal Half-life (t1/2) | ~20 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Metabolism of Aldicarb in Liver Microsomes

This protocol is adapted from studies investigating the enzymatic basis of aldicarb sulfoxidation.

Objective: To determine the kinetics of this compound formation by liver microsomal enzymes.

Materials:

-

Liver microsomes (from the species of interest)

-

14C-labeled Aldicarb

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4-8.0)

-

Scintillation cocktail and counter

-

HPLC system with a radiodetector

Procedure:

-

Prepare incubation mixtures containing liver microsomes (e.g., 1.0 mg/mL protein), 14C-aldicarb (at various concentrations to determine Km and Vmax, e.g., 0.1 mM for single point assays), and phosphate buffer.

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 15-90 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by HPLC with a radiodetector to separate and quantify aldicarb and its metabolites, particularly this compound.

-

For enzyme inhibition studies, co-incubate with specific inhibitors of CYP (e.g., N-benzylimidazole) or FMO (e.g., methimazole).

Caption: Workflow for LC-MS/MS analysis of aldicarb metabolites.

Conclusion

The metabolism of this compound in mammals is a rapid and complex process primarily driven by oxidative and hydrolytic enzymes, with FMO and CYP systems playing a crucial role in its formation. The resulting metabolites exhibit a wide range of toxicities, with this compound being a particularly potent acetylcholinesterase inhibitor. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand the toxicology of aldicarb and to develop effective analytical methods for its detection and quantification. Further research into the specific human CYP and FMO isoforms involved in aldicarb metabolism will enhance our ability to predict inter-individual variability in susceptibility to its toxic effects.

References

- 1. Identification of the human and rat P450 enzymes responsible for the sulfoxidation of S-methyl N,N-diethylthiolcarbamate (DETC-ME). The terminal step in the bioactivation of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro sulfoxidation of aldicarb by hepatic microsomes of channel catfish, Ictalurus punctatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. Aldicarb (EHC 121, 1991) [inchem.org]

- 5. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Aldicarb Sulfoxide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of aldicarb sulfoxide, a potent acetylcholinesterase (AChE) inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the toxicological data, experimental methodologies, and underlying biochemical pathways related to aldicarb and its primary metabolites.

Executive Summary

Aldicarb, a carbamate pesticide, undergoes metabolic transformation to this compound and subsequently to aldicarb sulfone. The acute toxicity of these compounds is primarily attributed to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. The structure of the sulfur-containing moiety plays a pivotal role in the inhibitory potency. This compound is a significantly more potent AChE inhibitor than its parent compound, aldicarb, and the further oxidized metabolite, aldicarb sulfone, is considerably less toxic. This guide will explore the chemical basis for these differences in activity.

Quantitative Toxicological Data

The relative acute toxicity of aldicarb and its primary metabolites, this compound and aldicarb sulfone, has been established through various studies. The median lethal dose (LD50) in rats provides a clear quantitative comparison of their potency.

| Compound | Chemical Structure | Oral LD50 in Rats (mg/kg) | Relative Potency (Compared to Aldicarb Sulfone) |

| Aldicarb | CH₃SC(CH₃)₂CH=NOCONHCH₃ | 0.46 - 0.93 | ~27x - 54x |

| This compound | CH₃S(O)C(CH₃)₂CH=NOCONHCH₃ | 0.88 | ~28x |

| Aldicarb Sulfone | CH₃S(O)₂C(CH₃)₂CH=NOCONHCH₃ | 25.0 | 1x |

Table 1: Comparative acute oral toxicity of aldicarb, this compound, and aldicarb sulfone in rats.[1][2]

The data clearly indicates that the oxidation of the sulfur atom from a sulfide (aldicarb) to a sulfoxide (this compound) maintains, and in some cases enhances, the acute toxicity. However, further oxidation to a sulfone (aldicarb sulfone) dramatically reduces the compound's toxicity. This compound is noted to be a more potent inhibitor of acetylcholinesterase than aldicarb itself, while aldicarb sulfone is significantly less so.[3]

Mechanism of Action and Signaling Pathway

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors on the postsynaptic neuron, leading to symptoms of cholinergic crisis, such as excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle fasciculations and paralysis.

Structure-Activity Relationship (SAR)

The differing potencies of aldicarb, this compound, and aldicarb sulfone as AChE inhibitors can be attributed to the electronic and steric properties of the sulfur moiety.

The conversion of aldicarb to this compound is considered a bioactivation step, as the sulfoxide is a more potent inhibitor of cholinesterase.[4] The increased polarity and altered electronic distribution of the sulfoxide group are thought to enhance its binding to the active site of AChE. Conversely, the sulfone group in aldicarb sulfone is bulkier and has a different electronic profile, which likely hinders its ability to effectively interact with the enzyme's active site, leading to significantly lower inhibitory activity.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE activity and inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Test compounds (aldicarb, this compound, aldicarb sulfone) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add buffer, DTNB, and ATCI.

-

Control (100% enzyme activity): Add buffer, AChE solution, DTNB, and the solvent used for the test compounds.

-

Test Sample: Add buffer, AChE solution, DTNB, and the test compound solution.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, and test compound/solvent to the respective wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the ATCI solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

The structure-activity relationship of this compound and its related metabolites is a clear example of how subtle changes in chemical structure can have a profound impact on biological activity. The oxidation of the sulfur atom in aldicarb to a sulfoxide results in a more potent acetylcholinesterase inhibitor, while further oxidation to a sulfone leads to a significant decrease in toxicity. This knowledge is crucial for understanding the toxicology of aldicarb and for the development of novel therapeutic agents targeting acetylcholinesterase. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers in this field.

References

An In-depth Technical Guide to Aldicarb Sulfoxide (CAS 1646-87-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aldicarb sulfoxide, a significant metabolite of the carbamate insecticide Aldicarb. This document consolidates critical data on its chemical properties, toxicological profile, metabolic pathways, and analytical methodologies, tailored for a scientific audience.

Chemical and Physical Properties

This compound is the primary oxidative metabolite of Aldicarb. Its chemical and physical characteristics are crucial for understanding its environmental fate and biological interactions.

| Property | Value | Reference |

| CAS Number | 1646-87-3 | [1][2] |

| Molecular Formula | C7H14N2O3S | [1][3] |

| Molecular Weight | 206.27 g/mol | [3] |

| IUPAC Name | 2-methyl-2-(methylsulfinyl)propanal O-[(methylamino)carbonyl]oxime | |

| Synonyms | Temik sulfoxide | |

| Appearance | Colorless or white crystalline solid | |

| Odor | Slightly sulfurous | |

| Solubility | Highly soluble in water | |

| logP (Octanol-Water) | -0.2 |

Toxicology and Pharmacology

This compound is a potent neurotoxin, exhibiting greater or similar acute toxicity compared to its parent compound, Aldicarb. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE).

Acute Toxicity Data

| Species | Route | LD50 Value | Vehicle | Reference |

| Rat | Oral | 0.49 - 1.13 mg/kg bw | - | |

| Rat | Oral | 0.88 mg/kg | - | |

| Rat | Intraperitoneal | ~0.5 mg/kg bw | Saline | |

| Rat | Intravenous | ~0.4 mg/kg bw | Water | |

| Rabbit | Dermal | > 20 mg/kg bw | - |

Mechanism of Action

Like other carbamate pesticides, this compound is a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of the nervous system and characteristic signs of cholinergic poisoning. This compound is a more potent inhibitor of acetylcholinesterase than Aldicarb itself.

Signaling Pathway: Acetylcholinesterase Inhibition

References

An In-depth Technical Guide to Aldicarb Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, metabolic pathways, and analytical methodologies related to aldicarb sulfoxide. The information is intended to support research and development activities involving this compound.

Core Data and Properties

This compound is a key metabolite of the carbamate pesticide aldicarb.[1][2] Understanding its properties is crucial for toxicological and environmental assessments.

Chemical Identity and Molecular Weight

The fundamental chemical identifiers and molecular weight of this compound are summarized below. The molecular weight may vary slightly between sources due to different calculation methods.[1][3]

| Property | Value | Citations |

| IUPAC Name | [(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate | |

| CAS Number | 1646-87-3 | |

| Chemical Formula | C₇H₁₄N₂O₃S | |

| Molecular Weight | 206.26 g/mol | |

| Synonyms | Temik sulfoxide, Aldicarb sulphoxide |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, analysis, and understanding its environmental fate.

| Property | Value | Citations |

| Physical State | White crystalline solid | |

| Melting Point | 103-106 °C | |

| Solubility | Soluble in water | |

| Storage Temperature | 2-8°C or -18°C for long-term storage |

Biological Activity and Pathways

This compound's primary biological significance lies in its role as a metabolite of aldicarb and its potent inhibitory action on acetylcholinesterase.

Metabolic Pathway of Aldicarb

Aldicarb is metabolized in organisms and the environment through oxidation. The initial and more rapid step is the oxidation of the sulfur atom to form this compound. A subsequent, slower oxidation step converts this compound to aldicarb sulfone.

Mechanism of Cholinesterase Inhibition

Like its parent compound, this compound is a potent inhibitor of acetylcholinesterase (AChE). This inhibition is the primary mechanism of its toxicity. The process involves the carbamoylation of the serine hydroxyl group in the active site of the enzyme, rendering it unable to hydrolyze the neurotransmitter acetylcholine. This inhibition is considered pseudo-irreversible because the carbamoylated enzyme is more stable than the acetylated enzyme formed during normal substrate hydrolysis, but it can eventually be hydrolyzed to regenerate the active enzyme.

References

Methodological & Application

Aldicarb Sulfoxide Analytical Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Product Information and Physical Properties

Aldicarb sulfoxide is the primary toxic metabolite of the carbamate pesticide Aldicarb.[1] As a certified reference material (CRM), it is essential for the accurate quantification of this analyte in environmental and food safety analysis, as well as in toxicological studies. Analytical standards of this compound are available for purchase from various suppliers, including LGC Standards, Sigma-Aldrich (PESTANAL® and TraceCERT®), and CRM LABSTANDARD.[2][3][4]

This document provides detailed application notes and protocols for the use of this compound analytical standards in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1646-87-3 | |

| Molecular Formula | C₇H₁₄N₂O₃S | |

| Molecular Weight | 206.26 g/mol | |

| Appearance | Neat (form varies) | |

| Purity | ≥ 95% to Certified Reference Material grade | |

| Storage Temperature | -20°C to 2-8°C | |

| Shelf Life | Limited; refer to the certificate of analysis |

Metabolic Pathway of Aldicarb

In biological systems, Aldicarb undergoes a two-step oxidation process. It is first oxidized to this compound, a more potent cholinesterase inhibitor. Subsequently, this compound is further oxidized to the more stable but still toxic Aldicarb sulfone. Understanding this pathway is crucial for comprehensive toxicological assessment, as all three compounds are of interest.

Caption: Metabolic pathway of Aldicarb to its primary metabolites.

Analytical Methods

The determination of this compound residues is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Various sample preparation techniques can be employed depending on the matrix.

Sample Preparation: QuEChERS Protocol for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.

Caption: General workflow for the QuEChERS sample preparation method.

Detailed Protocol (AOAC 2007.01 Method):

-

Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add an appropriate amount of internal standard.

-

Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).

-

Shake vigorously for 1 minute.

-

Centrifuge at >1500 rcf for 1 minute.

-

Transfer the supernatant to a dispersive SPE (dSPE) tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄) tailored to the sample matrix.

-

Shake for 30 seconds and centrifuge.

-

The resulting supernatant is ready for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

For aqueous samples, solid-phase extraction (SPE) is a common and effective cleanup and concentration method.

Detailed Protocol:

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

-

Load the water sample onto the conditioned cartridge.

-

Wash the cartridge with ultrapure water to remove interferences.

-

Elute the analytes with an organic solvent such as acetonitrile or methanol.

-

The eluate can be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Recommended Conditions | Reference |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | |

| Mobile Phase A | 0.1% Formic acid in water | |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | |

| Flow Rate | 0.4 mL/min | |

| Injection Volume | 5 µL | |

| Column Temperature | 40°C | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| MRM Transition | Precursor Ion (m/z) 207.1 -> Product Ion (m/z) 89.1 |

Quantitative Data and Performance Characteristics

The following tables summarize typical performance data for the analysis of this compound in various matrices.

Table 3: Method Performance in Water Samples

| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |

| This compound | Surface Water | 0.05 | 0.1 | 93.5 - 106 | ≤ 20 |

| This compound | Ground Water | 0.05 | 0.1 | 103 - 107 | ≤ 20 |

| This compound | Drinking Water | 0.05 | 0.1 | 91 - 101 | ≤ 20 |

Table 4: Method Performance in Biological Matrices (Whole Blood)

| Analyte | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery at 0.25 µg/mL (%) | Recovery at 2.50 µg/mL (%) |

| This compound | 0.10 - 5.0 | 0.020 | 0.10 | 92.1 | 96.4 |

Safety and Handling

This compound is highly toxic and should be handled with extreme care in a laboratory setting. Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

-

Hazard Classifications: Acute Toxicity 1 (Oral), Aquatic Acute 1.

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are mandatory.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Ordering Information

This compound analytical standards can be purchased from the following suppliers. Please refer to their websites for current pricing and availability.

-

LGC Standards

-

Sigma-Aldrich (Merck)

-

CRM LABSTANDARD

-

HPC Standards

-

Analytical Standard Solutions (A2S)

For research use only. Not for use in diagnostic procedures. It is the responsibility of the user to verify the suitability of this information for their specific application.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Aldicarb Sulfoxide

Application Note and Protocol for Researchers and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of aldicarb sulfoxide in liquid samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Aldicarb, a carbamate pesticide, and its primary toxic metabolites, this compound and aldicarb sulfone, are of significant interest in environmental monitoring and toxicology.[1] This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and validated method for the determination of these compounds.

Analytical Principle

The method is based on reversed-phase HPLC, where the separation of aldicarb and its metabolites is achieved on a C18 stationary phase.[2][3] A gradient elution using a mobile phase consisting of water and acetonitrile allows for the effective separation of the analytes.[2][3] Detection and quantification are performed using a UV detector at a wavelength of 210 nm. For enhanced accuracy, an internal standard such as methomyl can be utilized.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Reagents and Materials

-

This compound analytical standard (purity ≥99%)

-

Aldicarb analytical standard (purity ≥99%)

-

Aldicarb sulfone analytical standard (purity ≥99%)

-

Methomyl (internal standard, purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Ultrapure water (Milli-Q® or equivalent)

-

Volumetric flasks (5 mL)

-

Syringe filters (0.2 µm pore size)

Instrumentation

-

HPLC system equipped with:

-

Gradient pump

-

Autosampler

-

Column oven

-

UV-Vis detector

-

-

Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Preparation of Standard Solutions

Prepare stock solutions of aldicarb, this compound, and aldicarb sulfone at a concentration of 20 mg L-1 each in ultrapure water. A stock solution of the internal standard, methomyl, should be prepared at a concentration of 115.2 mg L-1 in water. Working standard solutions are prepared by appropriate dilution of the stock solutions in ultrapure water to construct calibration curves.

Sample Preparation

For aqueous samples, add a known volume of the internal standard solution to a specific volume of the sample in a volumetric flask and dilute with ultrapure water. Prior to injection, filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

HPLC Operating Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Linear gradient of water and acetonitrile |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm |

| Total Analysis Time | 22 minutes |

Data Presentation

The following tables summarize the quantitative performance of the HPLC method for the analysis of aldicarb and its metabolites.

Table 1: Linearity of the Method

| Analyte | Linearity Range (mg L⁻¹) | Correlation Coefficient (r²) |

| Aldicarb | 0.49 - 15.0 | > 0.9985 |

| This compound | 0.1 - 5.0 | > 0.9974 |

| Aldicarb Sulfone | 0.1 - 5.0 | > 0.9987 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD in Water (mg L⁻¹) | LOQ in Water (mg L⁻¹) | LOD in Synthetic Medium (mg L⁻¹) | LOQ in Synthetic Medium (mg L⁻¹) |

| Aldicarb | 0.391 | - | 0.440 | - |

| This compound | 0.069 | - | 0.192 | - |

| Aldicarb Sulfone | 0.033 | - | 0.068 | - |

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Metabolic pathway of Aldicarb.

Conclusion

The described HPLC method provides a reliable and validated approach for the quantitative determination of this compound in liquid samples. The method is shown to be linear, with low limits of detection, making it suitable for a range of research and monitoring applications. The provided protocol and performance data should enable successful implementation in a laboratory setting.

References

Application Note: Ultrasensitive Determination of Aldicarb Sulfoxide in Water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note describes a robust and highly sensitive method for the quantitative analysis of aldicarb sulfoxide in various water matrices, including drinking water, surface water, and groundwater. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The procedure demonstrates excellent sensitivity, with a limit of quantitation (LOQ) of 0.1 µg/L and a limit of detection (LOD) of 0.05 µg/L.[1] This method is suitable for regulatory monitoring and environmental risk assessment.

Introduction

Aldicarb is a carbamate pesticide that is effective against a wide range of insects, mites, and nematodes. However, its high acute toxicity and potential for groundwater contamination have led to strict regulatory limits on its presence in water sources. Aldicarb rapidly metabolizes to two primary toxic compounds, this compound and aldicarb sulfone. Therefore, monitoring for all three compounds is crucial for ensuring water safety. This application note focuses on a validated LC-MS/MS method for the reliable detection and quantification of this compound in water.

Experimental

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method was employed to concentrate the analyte and remove potential matrix interferences.

-

Sample Filtration: Water samples are first filtered through a 0.7-µm glass fiber filter.[2]

-

Cartridge Conditioning: An HLB SPE cartridge is conditioned sequentially with methanol and deionized water.

-

Sample Loading: A 1 L water sample is passed through the conditioned SPE cartridge at a flow rate of 20 mL/min.[2]

-

Cartridge Washing: The cartridge is washed to remove any unretained impurities.

-

Elution: this compound is eluted from the cartridge with methanol.[2]

-